3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-
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Overview
Description
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- is a chemical compound with the molecular formula C16H13F3N2S2 It is known for its unique structure, which includes a thiazolidine ring, a carbothioamide group, and a trifluorophenyl group
Preparation Methods
The synthesis of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- typically involves the reaction of thiazolidine derivatives with phenyl isothiocyanate and trifluorophenyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Carbothioamide derivatives: Compounds with the carbothioamide group can have different aromatic or aliphatic substituents, affecting their reactivity and applications.
Trifluorophenyl compounds: These compounds contain the trifluorophenyl group, which imparts unique chemical properties such as increased lipophilicity and stability.
The uniqueness of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- lies in its combination of these functional groups, which contribute to its diverse range of applications and reactivity.
Properties
Molecular Formula |
C10H12 |
---|---|
Molecular Weight |
132.20 g/mol |
InChI |
InChI=1S/C10H12/c1-5-10(4)7-9(10)6-8(2)3/h1H,7H2,2-4H3 |
InChI Key |
CJOPWMPFIBDPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C1CC1(C)C#C)C |
Origin of Product |
United States |
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